Methyl 3beta-hydroxyolean-12-en-28-oate
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Overview
Description
Methyl 3beta-hydroxyolean-12-en-28-oate is a pentacyclic triterpenoid compound derived from oleanolic acid. It is known for its diverse biological activities and is commonly found in various plants, including olive fruits. This compound has garnered significant interest due to its potential therapeutic applications and its role in various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3beta-hydroxyolean-12-en-28-oate can be synthesized from oleanolic acid through esterification. The process involves the reaction of oleanolic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction typically proceeds as follows: [ \text{Oleanolic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} ]
Industrial Production Methods: Industrial production of this compound involves the extraction of oleanolic acid from plant sources, followed by its chemical modification. The extraction process includes solvent extraction, purification, and crystallization. The subsequent esterification is carried out in large-scale reactors with optimized reaction conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of reduced triterpenoids. Sodium borohydride is often used as a reducing agent.
Substitution: The hydroxyl group at the 3beta position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Oxidized triterpenoids.
Reduction: Reduced triterpenoids.
Substitution: Substituted triterpenoid derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other bioactive triterpenoids.
Biology: Investigated for its role in modulating biochemical pathways and cellular processes.
Medicine: Exhibits anti-inflammatory, anti-cancer, and hepatoprotective properties. It is being explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the formulation of cosmetics and nutraceuticals due to its antioxidant properties.
Mechanism of Action
The mechanism of action of methyl 3beta-hydroxyolean-12-en-28-oate involves its interaction with various molecular targets and pathways. It has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which plays a role in insulin signaling and metabolic regulation. Additionally, it modulates the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation and immune response .
Comparison with Similar Compounds
Oleanolic Acid: The parent compound from which methyl 3beta-hydroxyolean-12-en-28-oate is derived.
Ursolic Acid: Another pentacyclic triterpenoid with similar biological activities.
Betulinic Acid: Known for its anti-cancer properties.
Uniqueness: this compound is unique due to its specific esterified structure, which enhances its bioavailability and stability compared to its parent compound, oleanolic acid. This modification also imparts distinct biological activities, making it a valuable compound for therapeutic applications .
Properties
Molecular Formula |
C30H48O3 |
---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
methyl (4aR,6aS,6bR,10S,12aR,14bS)-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-3,4,5,6,6a,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate |
InChI |
InChI=1S/C30H48O3/c1-26(2)16-17-30(25(32)33-7)15-10-20-19(21(30)18-26)8-9-23-28(20,5)13-11-22-27(3,4)24(31)12-14-29(22,23)6/h8,20-24,31H,9-18H2,1-7H3/t20?,21-,22?,23-,24-,28-,29-,30+/m0/s1 |
InChI Key |
QQTTYKDXVIONSQ-HHKCSUCSSA-N |
Isomeric SMILES |
C[C@@]12CCC3[C@@]([C@H]1CC=C4C2CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)(CC[C@@H](C3(C)C)O)C |
Canonical SMILES |
CC1(CCC2(CCC3C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C(=O)OC)C |
Origin of Product |
United States |
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